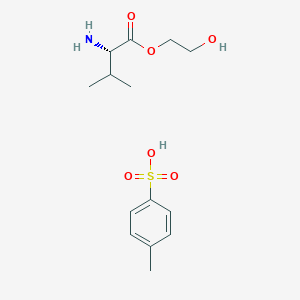

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate

Descripción

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is a chiral organic compound characterized by a 2-amino-3-methylbutanoate esterified to a 2-hydroxyethyl group, with a 4-methylbenzenesulfonate counterion. The (S)-configuration at the amino acid center ensures stereochemical specificity, which is critical in pharmaceutical and biochemical applications where enantiomeric purity impacts bioavailability and activity . This compound is structurally designed to combine the solubility-enhancing properties of the sulfonate group with the hydrogen-bonding capacity of the hydroxyethyl and amino functionalities, making it suitable for applications in drug formulation or as an intermediate in asymmetric synthesis .

Propiedades

Número CAS |

86150-61-0 |

|---|---|

Fórmula molecular |

C14H23NO6S |

Peso molecular |

333.40 g/mol |

Nombre IUPAC |

2-hydroxyethyl 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H15NO3.C7H8O3S/c1-5(2)6(8)7(10)11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,3-4,8H2,1-2H3;2-5H,1H3,(H,8,9,10) |

Clave InChI |

KIQNQGPNCRYWKY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |

Sinónimos |

para-Toluenesulfonate 2-Hydroxyethyl L-Valinate; L-Valine 2-Hydroxyethyl Ester 4-Methylbenzenesulfonate; USP Valacyclovir Related Compound F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate typically involves several steps. One common method includes the esterification of (S)-2-amino-3-methylbutanoic acid with 2-hydroxyethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Aplicaciones Científicas De Investigación

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes and exerting therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate and related compounds:

Key Comparative Insights:

Functional Group Impact: The hydroxyethyl ester in the target compound enhances hydrophilicity compared to the phenylpropyl group in the Boc-protected analog . The sulfonate counterion in the target compound contrasts with the sulfonamide in (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid. Sulfonates typically form stable salts, while sulfonamides participate in hydrogen bonding and enzyme inhibition .

Stereochemical Considerations: The (S)-configuration in the target compound and its Boc-protected analog ensures enantioselectivity, critical for interactions with biological targets. In contrast, 2-Aminoanilinium 4-methylbenzenesulfonate lacks a defined chiral center, making it less relevant for asymmetric synthesis .

Applications: The Boc-protected derivative is tailored for solid-phase peptide synthesis, whereas the target compound’s hydroxyethyl group may favor aqueous formulations.

This contrasts with the sulfonamide’s ability to act as both donor and acceptor in hydrogen bonds .

Actividad Biológica

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, also known by its chemical formula C14H23NO6S, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H23NO6S

- Molecular Weight : 333.401 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems, particularly in the context of amino acid derivatives and their roles in cellular processes.

- Amino Acid Derivative : As an amino acid derivative, this compound may influence protein synthesis and cellular signaling pathways.

- Potential Neuroprotective Effects : Preliminary studies suggest that similar compounds exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

- Immunomodulatory Activity : Some derivatives of amino acids have been shown to enhance immune responses, potentially making this compound relevant in immunotherapy contexts.

Pharmacological Studies

- Neuroprotective Studies : Research on structurally similar compounds indicates that they may protect neurons from damage due to oxidative stress. For example, studies on amino acid derivatives have shown a reduction in neuronal apoptosis in vitro.

- Immunomodulation : A study demonstrated that certain amino acid derivatives could enhance the immune response in animal models by increasing the activity of T-cells and natural killer cells, suggesting a potential role for this compound in immunotherapy .

- Anticancer Activity : Similar compounds have been investigated for their ability to enhance the efficacy of chemotherapeutic agents. For instance, polysaccharides derived from mushrooms were shown to improve the effectiveness of 5-fluorouracil in inhibiting tumor growth in mice .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.